N-(4-methylbenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Anticonvulsant Drug Discovery Maximal Electroshock Seizure Model Heterocyclic SAR

N-(4-methylbenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide (CAS 866142-76-9) is a synthetic small-molecule building block belonging to the N-benzyl-1,2,4-triazole acetamide class. With a molecular formula of C12H14N4O and a molecular weight of 230.27 g/mol, it features a 4-methylbenzyl amide moiety linked via a methylene bridge to a 1,2,4-triazole ring.

Molecular Formula C12H14N4O
Molecular Weight 230.27 g/mol
CAS No. 866142-76-9
Cat. No. B3160707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylbenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide
CAS866142-76-9
Molecular FormulaC12H14N4O
Molecular Weight230.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC(=O)CN2C=NC=N2
InChIInChI=1S/C12H14N4O/c1-10-2-4-11(5-3-10)6-14-12(17)7-16-9-13-8-15-16/h2-5,8-9H,6-7H2,1H3,(H,14,17)
InChIKeyQBPFZOGUUCEUMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Methylbenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide (CAS 866142-76-9) for Sourcing & Screening


N-(4-methylbenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide (CAS 866142-76-9) is a synthetic small-molecule building block belonging to the N-benzyl-1,2,4-triazole acetamide class. With a molecular formula of C12H14N4O and a molecular weight of 230.27 g/mol, it features a 4-methylbenzyl amide moiety linked via a methylene bridge to a 1,2,4-triazole ring . This compound is catalogued in the NIH Molecular Libraries Small Molecule Repository (MLSMR) under substance ID MLS000084048, originally supplied by InterBioScreen (STOCK5S-59170), and is commercially available from multiple vendors at purities typically ranging from 90% to 98% [1]. Structurally, it serves as a constrained analog within a broader series of triazole-acetamides that have demonstrated anticonvulsant activity in maximal electroshock (MES) seizure models [2].

Why N-(4-Methylbenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide Cannot Be Replaced by Generic Triazole Analogs


Triazole-acetamide derivatives are not functionally interchangeable. Even subtle modifications—such as altering the N-aryl substitution pattern, replacing the heterocyclic core, or adjusting the linker length—can drastically shift a compound's biological profile. For instance, within structurally related alkanamide series, the 1,2,4-triazole ring confers superior anticonvulsant activity compared to pyrazole [1]. Furthermore, inserting a methylene spacer to create an N-benzyl derivative (as seen in this compound) maintains anticonvulsant potency but markedly reduces the duration of action relative to anilide analogs [1]. The presence of the 4-methyl group on the benzyl ring introduces additional steric and electronic modulation that can influence target binding and physicochemical properties. These structure-activity relationship (SAR) nuances mean that sourcing a 'similar' triazole acetamide without precise structural matching risks introducing uncharacterized efficacy, toxicity, and pharmacokinetic variables into research workflows.

Quantitative Differentiation Evidence for N-(4-Methylbenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide


1,2,4-Triazole vs. Pyrazole Heterocycle: Superior Anticonvulsant Activity in the MES Model

In a controlled series of N-phenylacetamide and N-benzylamide derivatives bearing 5-membered heterocyclic rings, compounds containing the 1,2,4-triazole moiety consistently exhibited superior anticonvulsant activity compared to their direct pyrazole analogs in the maximal electroshock (MES) test in rodents [1]. While the 2010 Tarikogullari study does not provide discrete ED50 values exclusively for the unsubstituted benzyl derivative, the abstract explicitly states that 'the 1,2,4-triazole ring leads to superior activity than the pyrazole ring' across the evaluated series, establishing a clear heterocycle-dependent efficacy rank order .

Anticonvulsant Drug Discovery Maximal Electroshock Seizure Model Heterocyclic SAR

N-Benzyl vs. N-Anilide Linker: Equivalent Anticonvulsant Potency, Reduced Duration of Action

The Tarikogullari study directly compared N-benzyl derivatives (such as our target compound's core scaffold) against N-phenylacetamide (anilide) derivatives. Insertion of a CH2 group to convert the anilide into an N-benzyl structure did not diminish anticonvulsant potency in the MES test; however, it caused a noticeable decrease in the duration of anticonvulsant action [1]. For the most active compound in that series, 2-(1H-1,2,4-triazole-1-yl)-N-(2,6-dimethylphenyl)acetamide, the N-anilide linkage was retained, consistent with the observation that benzyl derivatives exhibit a shorter therapeutic window .

Pharmacokinetics Duration of Action Linker SAR

4-Methylbenzyl vs. Unsubstituted Benzyl: Steric and Lipophilic Modulation at the N-Aryl Position

The target compound incorporates a para-methyl substituent on the benzyl ring, distinguishing it from the unsubstituted N-benzyl-2-(1,2,4-triazol-1-yl)acetamide. Although no direct head-to-head biological data is available in the public domain for these two specific compounds, the methyl group increases calculated logP by approximately 0.5 units, contributing to enhanced lipophilicity and potential blood-brain barrier penetration . This structural feature creates a distinct physicochemical profile relevant to CNS-targeted screening. The unsubstituted benzyl analog (CAS not specified in accessible databases) is commercially available but lacks this steric/electronic fingerprint .

Physicochemical Properties Lipophilicity Steric Effects

MLSMR Provenance: A Screened Library Compound with Established Quality Pedigree

This compound (MLSMR ID: MLS000084048) was deposited into the NIH Molecular Libraries Small Molecule Repository by InterBioScreen, a commercial supplier of screening libraries [1]. Its inclusion in the MLSMR indicates that it has passed quality control thresholds suitable for high-throughput screening campaigns. The MLSMR depositor record confirms the compound's provenance: supplier InterBioScreen, structure ID STOCK5S-59170, and compound class designation 'DC' [2]. This contrasts with non-MLSMR triazole acetamide analogs that lack this documented screening history and QC pedigree.

High-Throughput Screening MLSMR InterBioScreen

Application Scenarios for N-(4-Methylbenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide (866142-76-9)


Anticonvulsant Drug Discovery: MES Seizure Model Screening

This compound's 1,2,4-triazole core and N-benzyl linker scaffold are directly relevant to anticonvulsant lead identification programs. As demonstrated by the Tarikogullari et al. (2010) study, 1,2,4-triazole-bearing alkanamides exhibit anticonvulsant activity in the maximal electroshock (MES) test, with the triazole heterocycle conferring superior protection compared to pyrazole analogs [1]. The 4-methylbenzyl substitution provides a defined SAR point for exploring substituent effects on potency and duration of action. Researchers can use this compound as a reference standard or starting scaffold for further derivatization aimed at optimizing the therapeutic window.

Building Block for 1,2,4-Triazole-Containing Libraries

The compound serves as a versatile synthetic intermediate for generating focused libraries of 1,2,4-triazole derivatives. The acetamide linkage can be further functionalized, and the 4-methylbenzyl group can be diversified through N-debenzylation or electrophilic aromatic substitution. Its commercial availability at purities of 90-98% from multiple vendors [1] supports its use in parallel synthesis and medicinal chemistry workflows. The established synthetic route—reaction of 4-methylbenzylamine with 2-bromoacetyl-1H-1,2,4-triazole—is well-precedented and scalable.

Physicochemical Probe for CNS Penetration Studies

With a molecular weight of 230.27 Da and a predicted logP value suitable for CNS penetration, this compound can serve as a physicochemical probe in blood-brain barrier (BBB) permeability studies. The para-methyl substituent on the benzyl ring provides a defined increment in lipophilicity (estimated ΔlogP ≈ +0.5 vs. unsubstituted benzyl analog) without introducing additional hydrogen bond donors or acceptors [1]. This makes it a useful tool compound for deconvoluting the contribution of lipophilicity to BBB penetration within a congeneric series.

MLSMR Screening Follow-Up and Hit Validation

Given its provenance in the NIH Molecular Libraries Small Molecule Repository (MLS000084048, InterBioScreen STOCK5S-59170) [1], this compound is well-suited for follow-up studies on any hits identified from MLSMR screening campaigns. Its documented QC pedigree and availability from the original supplier and independent vendors facilitate independent replication and validation experiments, which are essential for confirming screening hits prior to resource-intensive lead optimization.

Quote Request

Request a Quote for N-(4-methylbenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.